8-Hexylsulfanyl-3-methyl-7-propyl-3,7-dihydro-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hexylsulfanyl-3-methyl-7-propyl-3,7-dihydro-purine-2,6-dione is a purine derivative with the molecular formula C15H24N4O2S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hexylsulfanyl-3-methyl-7-propyl-3,7-dihydro-purine-2,6-dione typically involves the reaction of 8-bromotheophylline with propylamine, followed by the addition of hexylthiol and the subsequent removal of the bromine atom. This process yields the compound with a purity of over 98%.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Hexylsulfanyl-3-methyl-7-propyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
8-Hexylsulfanyl-3-methyl-7-propyl-3,7-dihydro-purine-2,6-dione has been extensively studied for its potential therapeutic applications. It has shown promise in the following areas:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Mechanism of Action
The compound acts as an adenosine A2A receptor antagonist, leading to an increase in dopamine release in the brain. This mechanism is thought to be responsible for its neuroprotective and anti-tumor effects. Additionally, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
8-Hexylsulfanyl-3-methyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione:
8-Heptylsulfanyl-3-methyl-7-propyl-3,7-dihydro-purine-2,6-dione: Another purine derivative with a similar structure but different alkyl chain length.
8-Hexylsulfanyl-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione: Similar to the target compound but with a longer alkyl chain.
Uniqueness
8-Hexylsulfanyl-3-methyl-7-propyl-3,7-dihydro-purine-2,6-dione is unique due to its specific alkyl chain length and the presence of both hexylsulfanyl and propyl groups. These structural features contribute to its distinct biochemical and physiological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H24N4O2S |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
8-hexylsulfanyl-3-methyl-7-propylpurine-2,6-dione |
InChI |
InChI=1S/C15H24N4O2S/c1-4-6-7-8-10-22-15-16-12-11(19(15)9-5-2)13(20)17-14(21)18(12)3/h4-10H2,1-3H3,(H,17,20,21) |
InChI Key |
UKRJQNJMYQIYGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC1=NC2=C(N1CCC)C(=O)NC(=O)N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.